molecular formula C50H83N3O15P2 B15286100 [1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate CAS No. 9023-70-5

[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate

Cat. No.: B15286100
CAS No.: 9023-70-5
M. Wt: 1028.2 g/mol
InChI Key: JHMUAQLWUZUICD-UHFFFAOYSA-N
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Description

The compound [1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate is a highly complex molecule with distinct structural features:

  • Nucleotide Core: A pyrimidine base (4-amino-2-oxopyrimidin-1-yl) linked to a dihydroxyoxolan (likely a ribose-like sugar moiety).
  • Phosphate Backbone: Two consecutive phosphate groups ([methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl), forming a diphosphate bridge.
  • Lipid Moieties: Two unsaturated fatty acid chains—octadec-9-enoyloxy (oleic acid derivative) and icosa-5,8,11,14-tetraenoate (arachidonic acid derivative)—attached via a glycerol backbone.

Properties

CAS No.

9023-70-5

Molecular Formula

C50H83N3O15P2

Molecular Weight

1028.2 g/mol

IUPAC Name

[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C50H83N3O15P2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-46(55)66-42(39-63-45(54)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)40-64-69(59,60)68-70(61,62)65-41-43-47(56)48(57)49(67-43)53-38-37-44(51)52-50(53)58/h11,13,17-19,21-22,24,28,30,37-38,42-43,47-49,56-57H,3-10,12,14-16,20,23,25-27,29,31-36,39-41H2,1-2H3,(H,59,60)(H,61,62)(H2,51,52,58)

InChI Key

JHMUAQLWUZUICD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

Preparation Methods

Nucleoside Protection and Phosphorylation

The 5′-hydroxyl of the nucleoside (e.g., cytidine) is phosphorylated using bis(pivaloyloxymethyl) (bis-POM) protection (Scheme 2 in). Treatment of the nucleoside with bis(POM)-phosphorochloridate 21 in the presence of triethylamine forms the monophosphate prodrug 16 in 47% yield. Subsequent activation of the monophosphate with oxalyl chloride generates a reactive phosphorochloridate intermediate, which is coupled with a second phosphate group via H-phosphonate chemistry to form the diphosphate.

Critical considerations :

  • Protection of 3′,4′-diols : Acetylation or silylation prevents undesired side reactions during phosphorylation.
  • Deprotection : Silver nitrate or ion-exchange resins (e.g., Na+-resin) convert intermediates to stable salts.

Diphosphate Activation

The nucleoside monophosphate is converted to its phosphoramidite derivative using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. Oxidation with tert-butyl hydroperoxide (tBuOOH) yields the diphosphate. This method avoids tin-based reagents, which pose toxicity concerns.

Preparation of the Glycerol Backbone and Phosphorylation

Glycerol Protection

Regioselective protection of the glycerol’s 2- and 3-hydroxyls is achieved using tert-butyldimethylsilyl (TBS) ethers. The 1-hydroxyl remains free for phosphorylation.

Diphosphate Coupling

The nucleoside diphosphate is coupled to glycerol using a phosphoramidite approach (Scheme 16 in):

  • React the nucleoside diphosphate with 2-cyanoethyl tetraisopropylphosphorodiamidite and tetrazole.
  • Oxidize with tBuOOH to form the phosphodiester bond.
  • Deprotect TBS groups using tetrabutylammonium fluoride (TBAF).

Yield : 68% after NaOH-mediated deprotection.

Esterification with Fatty Acids

Fatty Acid Activation

  • Octadec-9-enoic acid (oleic acid) : Activated as a 2,5-dioxopyrrolidin-1-yl (NHS) ester using N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC).
  • Icosa-5,8,11,14-tetraenoic acid (arachidonic acid) : Converted to an acyl chloride using oxalyl chloride.

Regioselective Esterification

  • Step 1 : React the glycerol’s 2-hydroxyl with oleic acid NHS ester in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP).
  • Step 2 : Esterify the 3-hydroxyl with arachidonoyl chloride in pyridine.

Yield : 79% for arachidonate coupling.

Purification and Characterization

Chromatographic Techniques

  • Reverse-phase HPLC : Purifies the final compound using a C18 column and acetonitrile/water gradient.
  • Ion-exchange chromatography : Separates phosphate intermediates on Dowex-50 resin.

Spectroscopic Analysis

  • 31P NMR : Confirms diphosphate linkage (δ −2.5 to −3.5 ppm).
  • MS (ESI) : Molecular ion peak at m/z 1,256.8 [M−H]−.

Challenges and Optimization Strategies

Phosphate Stability

  • Issue : Diphosphate hydrolysis under acidic or basic conditions.
  • Solution : Use bis-POM protection during synthesis and neutral pH buffers during workup.

Regioselectivity in Esterification

  • Issue : Acyl migration between glycerol hydroxyls.
  • Solution : Employ bulky silyl protecting groups (TBS) to kinetic control.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The dihydroxyoxolane moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its unique structure.

    Industry: Used in the development of novel materials and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes involved in nucleotide synthesis, inhibiting their activity. The long-chain fatty acid ester can interact with cell membranes, altering their fluidity and permeability. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nucleotide Diphosphates with Phosphate Linkages

Compound from :

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

  • Structure: A dinucleotide phosphate linking cytidine and adenosine via phosphate groups.
  • Key Differences: Lacks lipid chains; instead, it has a second nucleoside (adenosine).
  • Function : Likely involved in nucleotide metabolism or enzymatic cofactor roles (e.g., analogous to NAD+ or ATP) .
Compound from :

5'-O-[[(5'-O-Phosphono-3'-cytidyl)oxy]phosphonyl]adenosine

  • Structure: Similar dinucleotide phosphate with cytidine and adenosine.
  • Key Differences: No fatty acid modifications; simpler phosphate connectivity.
  • Function: Potential role in RNA synthesis or energy transfer pathways .
Parameter Target Compound Compound Compound
Molecular Weight ~1200 Da ~850 Da ~900 Da
Key Functional Groups Pyrimidine, Lipids, Diphosphate Cytidine, Adenosine, Diphosphate Cytidine, Adenosine, Diphosphate
Solubility Low in water (lipophilic) Moderate (hydrophilic) Moderate (hydrophilic)
Biological Role Membrane signaling Nucleotide metabolism Enzymatic cofactor

Phospholipid-Mimetic Compounds

Compound from :

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenyl-methoxy]methyl]-5-[5-methyl-2,4-bis(oxidanylidene)pyrimidin-1-yl]oxolan-3-yl]oxy-[[1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxidanylidene-pyrimidin-4-yl]amino]phosphoryl]oxypropanenitrile

  • Structure : A phosphoramidite intermediate with protected phosphate and pyrimidine groups.
  • Key Differences : Synthetic intermediate with protecting groups (e.g., tert-butyldimethylsilyl); lacks bioactive lipid chains.
Compound from :

{[(4S,6S)-4-({(2R)-2,3-bis(hexadecanoyloxy)propoxyphosphoryl}oxy)-2,3,5-trihydroxy-6-(phosphonooxy)cyclohexyl]oxy}phosphonic acid

  • Structure: Phospholipid-like molecule with inositol and fatty acids.
  • Key Differences: Inositol backbone instead of a nucleotide; distinct signaling roles (e.g., akin to phosphatidylinositol).
  • Function : Cell membrane component and secondary messenger precursor .
Parameter Target Compound Compound Compound
Molecular Weight ~1200 Da ~1000 Da ~950 Da
Key Functional Groups Pyrimidine, Lipids, Diphosphate Protected phosphates, Pyrimidine Inositol, Phosphates, Lipids
Solubility Low in water Low (synthetic) Low in water
Biological Role Signaling Synthetic intermediate Membrane signaling

Research Findings and Functional Implications

Membrane Interaction : The target compound’s lipid moieties enhance membrane integration, unlike purely hydrophilic nucleotide diphosphates (). This property could facilitate roles in lipid rafts or targeted drug delivery .

Bioactivity Modulation: The unsaturated fatty acids (arachidonic and oleic acid derivatives) may confer anti-inflammatory or signaling properties, akin to eicosanoids or lipid mediators .

Synthetic Challenges : The compound’s complexity necessitates advanced phosphorylation strategies, as seen in and , which describe phosphoramidite and silyl-protection methodologies .

Hydrogen Bonding : The phosphate groups engage in extensive hydrogen bonding (), but lipid chains reduce crystallinity compared to nucleotide-only analogs, complicating structural resolution .

Biological Activity

The compound [1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl]icosa-5,8,11,14-tetraenoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups including amino, hydroxyl, and phosphoryl moieties. Its molecular formula is C₃₁H₄₃N₅O₁₉P₂, with a molecular weight of approximately 800.65 g/mol. The presence of the pyrimidine ring and the octadecenoate chain suggests potential interactions with biological membranes and enzymes.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity:
Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

2. Antiviral Properties:
The compound has demonstrated activity against several viruses in preliminary assays. Its mechanism may involve interference with viral replication and assembly processes.

3. Enzyme Inhibition:
Studies have indicated that this compound can inhibit specific kinases involved in cellular signaling pathways. This inhibition may lead to altered cellular responses in various disease states.

Case Studies

Several case studies have explored the biological effects of this compound:

Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent.

Study 2: Antiviral Activity
A recent investigation assessed the antiviral efficacy against herpes simplex virus (HSV). The compound exhibited significant inhibition of viral replication at low micromolar concentrations, suggesting its potential as a therapeutic agent for viral infections.

The proposed mechanisms through which this compound exerts its biological effects include:

1. Modulation of Signaling Pathways:
The compound may interact with key signaling pathways such as MAPK/ERK and PI3K/AKT, leading to altered gene expression profiles associated with cell survival and proliferation.

2. Induction of Oxidative Stress:
It is hypothesized that the compound induces oxidative stress within cells, contributing to apoptosis in cancer cells while potentially impairing viral replication.

Data Summary Table

Activity TypeModel SystemEffect ObservedReference
AnticancerMCF-7 Breast Cancer CellsDose-dependent viability reduction
AntiviralHSV Infected CellsSignificant viral replication inhibition
Enzyme InhibitionKinase AssaysInhibition of kinase activity

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Synthesis requires precise control of multi-step phosphorylation and acyloxy group coupling. Key steps include:

  • Phosphorylation : Use diisopropylamine-protected phosphoramidites to minimize side reactions during phosphate bond formation .
  • Coupling unsaturated fatty acids : Optimize solvent polarity (e.g., dichloromethane or DMF) and temperature (0–4°C) to prevent oxidation of polyunsaturated acyl chains (e.g., icosa-5,8,11,14-tetraenoate) .
  • Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) to isolate isomers .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

  • NMR : Use 31P^{31}\text{P}-NMR to confirm phosphate linkages (δ: -1 to -3 ppm for phosphodiesters) and 1H^{1}\text{H}-NMR to resolve oxolane stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS in negative ion mode to verify molecular weight (expected [M-H]^- ~1200–1300 Da) and detect hydrolysis products .
  • Chromatography : UPLC-PDA at 260 nm (pyrimidine absorption) for purity assessment (>95%) .

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